molecular formula C10H13NO4 B1251279 Tyrosine, 3-hydroxy-O-methyl- CAS No. 4368-01-8

Tyrosine, 3-hydroxy-O-methyl-

Cat. No. B1251279
CAS RN: 4368-01-8
M. Wt: 211.21 g/mol
InChI Key: QRXPIKKZQGWJMW-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of "Tyrosine, 3-hydroxy-O-methyl-" and related compounds involves various chemical reactions. A notable method for synthesizing derivatives involves the direct bromination of commercial O-methyl-L-tyrosine with bromine in aqueous hydrochloric acid, showcasing a simple and efficient approach to obtaining dibromo derivatives (Stewart et al., 2004). Another approach to modifying L-tyrosine includes regioselective methylation and phenolic hydroxylation, facilitating the production of specific phenylalanine derivatives (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of "Tyrosine, 3-hydroxy-O-methyl-" and its impact on biological functions can be understood through studies on tyrosine hydroxylase (TyrH), which converts tyrosine to L-DOPA, the first step in catecholamine synthesis. The regulatory domain of TyrH has been analyzed to clarify its conformational stability, shedding light on the enzyme's function and its interaction with tyrosine derivatives (Neira et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving "Tyrosine, 3-hydroxy-O-methyl-" derivatives are central to understanding their biological activities. The catalytic action of tyrosine hydroxylase on tyrosine and its derivatives is a critical reaction, converting tyrosine to DOPA, a precursor for neurotransmitters (Daubner et al., 2011). This enzyme's activity is regulated by phosphorylation and is influenced by the molecular structure of the tyrosine being converted.

Physical Properties Analysis

The physical properties of "Tyrosine, 3-hydroxy-O-methyl-" derivatives, including solubility, melting point, and stability, are essential for their application in biochemical research and pharmaceutical development. While specific studies focusing purely on the physical properties of these compounds are scarce in the provided research, understanding the enzyme interactions and synthesis methods indirectly informs on these properties by highlighting stability and reactivity factors.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, oxidation states, and potential for derivatization, are informed by the enzyme-mediated reactions that these tyrosine derivatives undergo. Studies on tyrosine hydroxylase reveal the enzyme's specificity and the critical role of iron in the hydroxylation process, indicating the chemical behavior of tyrosine derivatives in biological systems (Eser et al., 2007).

Scientific Research Applications

1. Catalytic Mechanism in Enzyme Reactions

Research on tyrosine hydroxylase, an enzyme isolated from the adrenal medulla, has helped understand its catalytic mechanism. This enzyme, involved in synthesizing neurotransmitters, uses cofactors like tetrahydrobiopterin to generate enzymatic oxidation products, revealing intricate biochemical pathways (Haavik & Flatmark, 1987).

2. Enzyme Mechanism Studies

Studies involving tyrosine hydroxylase have also focused on understanding the enzyme's mechanism, especially regarding benzylic hydroxylation. This includes examining isotopic compositions and effects, shedding light on the complex processes in enzymatic reactions (Frantom, Pongdee, Sulikowski & Fitzpatrick, 2002).

3. Inhibitory Effects in Biochemical Processes

Investigations into compounds inhibiting tyrosine hydroxylase, like aromatic amino acids and catechols, have contributed significantly to biochemistry. Understanding these inhibitory mechanisms is essential for insights into metabolic pathways and potential therapeutic approaches (Udenfriend, Zaltzman-Nirenberg & Nagatsu, 1965).

4. Synthetic Approaches to Derivatives

Efforts to synthesize phenylalanine derivatives from l-tyrosine, including techniques to add methyl and hydroxyl groups, have applications in synthesizing tetrahydroisoquinoline alkaloids. This is crucial for developing new compounds for research and potentially therapeutic purposes (Chen et al., 2010).

5. Circadian Rhythm Studies

Research on tyrosine hydroxylase has also extended to circadian rhythms, particularly in studying the enzyme's activity in rat pineal glands. This research is vital for understanding biochemical processes that follow a daily cycle, which has broader implications for neuroscience and medicine (Mcgeer & Mcgeer, 1966).

Safety And Hazards

The relevant safety information may vary depending on the specific application and preparation method. It is recommended to read the relevant safety information carefully before use and follow the corresponding operating regulations and safety codes . During handling and storage, you need to pay attention to moisture and fire protection, and take appropriate personal protective measures . Because it is an organic synthesis intermediate, it may have a certain impact on the environment. Therefore, proper handling and disposal should be carried out in accordance with local environmental protection regulations .

Future Directions

The field of tyrosine bioconjugation is rapidly progressing and is expected to inspire future research . This is due to the wide variety of applications these techniques provide, including powerful tools for the investigation of biological systems, the development of well-defined biomaterials, and the use of protein bioconjugates as therapeutics .

properties

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXPIKKZQGWJMW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963096
Record name 3-Hydroxy-O-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosine, 3-hydroxy-O-methyl-

CAS RN

4368-01-8, 35296-56-1
Record name 4-Methoxytyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levodopa, 4-O-methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035296561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-O-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVODOPA, 4-O-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75PY6L5YN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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